2-(15N)azanyl(213C)butanedioic acid
Overview
Description
2-(15N)azanyl(213C)butanedioic acid, also known as L-Aspartic acid-[2-13C,15N], is a labeled form of L-Aspartic acid. This compound is an α-amino acid used in the biosynthesis of proteins and is non-essential for humans. It is commonly used in metabolic research, environmental studies, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl(213C)butanedioic acid involves the incorporation of stable isotopes, 13C and 15N, into the L-Aspartic acid molecule. The process typically starts with the precursor compounds labeled with these isotopes, followed by a series of chemical reactions to form the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the isotopes .
Industrial Production Methods
Industrial production of this compound is achieved through advanced chemical synthesis techniques. The process involves the use of isotope-labeled precursors and sophisticated equipment to ensure high purity and yield. The final product is then purified using methods such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl(213C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, such as oxo, reduced, and substituted forms. These derivatives are often used in further research and applications.
Scientific Research Applications
2-(15N)azanyl(213C)butanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: It is used in metabolic studies to trace the pathways of amino acids in vivo, providing insights into various biological processes.
Medicine: It is used in clinical diagnostics and imaging to study metabolic disorders and other diseases.
Industry: It is used in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of 2-(15N)azanyl(213C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable information on the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
DL-Aspartic acid-2-13C,15N: Another labeled form of Aspartic acid used in similar research applications.
2-Butenedioic acid: A related compound with different chemical properties and applications.
Uniqueness
2-(15N)azanyl(213C)butanedioic acid is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in research studies. Its high purity and stability make it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2-(15N)azanyl(213C)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-BFQMUAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C(=O)O)[15NH2])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503915 | |
Record name | (2-~13~C,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98532-13-9 | |
Record name | (2-~13~C,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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